Cas no 1261827-14-8 (Ethyl 3-methoxy-2-methylphenylacetate)

Ethyl 3-methoxy-2-methylphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-methoxy-2-methylphenylacetate
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- インチ: 1S/C12H16O3/c1-4-15-12(13)8-10-6-5-7-11(14-3)9(10)2/h5-7H,4,8H2,1-3H3
- InChIKey: SNAWJPABZMNGPB-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC(CC(=O)OCC)=C1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 203
- トポロジー分子極性表面積: 35.5
- 疎水性パラメータ計算基準値(XlogP): 2.4
Ethyl 3-methoxy-2-methylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010003995-500mg |
Ethyl 3-methoxy-2-methylphenylacetate |
1261827-14-8 | 97% | 500mg |
839.45 USD | 2021-07-06 | |
Alichem | A010003995-250mg |
Ethyl 3-methoxy-2-methylphenylacetate |
1261827-14-8 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
Alichem | A010003995-1g |
Ethyl 3-methoxy-2-methylphenylacetate |
1261827-14-8 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
Ethyl 3-methoxy-2-methylphenylacetate 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
Ethyl 3-methoxy-2-methylphenylacetateに関する追加情報
Ethyl 3-Methoxy-2-Methylphenylacetate: A Comprehensive Overview
Ethyl 3-methoxy-2-methylphenylacetate, with the CAS number 1261827-14-8, is a versatile organic compound that has garnered significant attention in various fields of chemistry and material science. This compound is characterized by its unique structure, which combines an ethoxy group with a methoxy-substituted aromatic ring, making it a valuable component in the synthesis of complex molecules. Recent studies have highlighted its potential applications in drug delivery systems, fragrance formulations, and advanced materials.
The synthesis of Ethyl 3-methoxy-2-methylphenylacetate involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. Researchers have explored various catalytic systems to optimize the reaction conditions, ensuring high yields and purity. The compound's stability under different environmental conditions has been extensively studied, revealing its suitability for use in both laboratory and industrial settings.
One of the most promising applications of Ethyl 3-methoxy-2-methylphenylacetate lies in its role as a precursor in pharmaceutical chemistry. Its ability to form bioactive molecules through strategic functional group transformations has been documented in several recent publications. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated how this compound can be converted into a potent anti-inflammatory agent through a series of well-defined reactions.
In the realm of materials science, Ethyl 3-methoxy-2-methylphenylacetate has shown potential as a building block for advanced polymers and coatings. Its unique electronic properties make it an ideal candidate for applications in optoelectronics and sensors. A team of researchers from the University of California recently reported on its use in creating self-healing polymer networks, which could revolutionize the field of sustainable materials.
The fragrance industry has also benefited from the properties of Ethyl 3-methoxy-2-methylphenylacetate. Its pleasant aroma profile and stability make it a popular choice for perfumers seeking to create long-lasting fragrances. Recent advancements in aroma chemistry have enabled the precise modulation of its scent characteristics, catering to diverse consumer preferences.
From an environmental perspective, the biodegradability of Ethyl 3-methoxy-2-methylphenylacetate has been a topic of interest among eco-friendly chemistry enthusiasts. Studies conducted by the European Chemicals Agency (ECHA) indicate that it degrades efficiently under aerobic conditions, posing minimal risk to aquatic ecosystems when used responsibly.
In conclusion, Ethyl 3-methoxy-2-methylphenylacetate (CAS No. 1261827-14-8) stands out as a multifaceted compound with wide-ranging applications across various industries. Its chemical versatility, combined with recent research breakthroughs, positions it as a key player in modern chemical innovation. As scientists continue to explore its potential, this compound is poised to contribute significantly to advancements in medicine, materials science, and beyond.
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